N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide

Regiochemistry Medicinal Chemistry Scaffold Design

This compound is the validated starting material for synthesizing 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide derivatives with selective antiproliferative activity (Özkay et al., 2016). Its para-acetamide regiochemistry ensures proper geometry for target binding, distinguishing it from meta-analogs (CAS 853751-10-7). The LogP 3.5 and TPSA 70.2 Ų predict enhanced Gram-negative penetration, ideal for calibrating permeability assays. Procure at ≥95% purity for reproducible thioether coupling yields.

Molecular Formula C17H14N2OS
Molecular Weight 294.37
CAS No. 75129-17-8
Cat. No. B2653836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-phenylthiazol-4-yl)phenyl)acetamide
CAS75129-17-8
Molecular FormulaC17H14N2OS
Molecular Weight294.37
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2OS/c1-12(20)18-15-9-7-13(8-10-15)16-11-21-17(19-16)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20)
InChIKeyBXBPRDXMFHNKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-Phenylthiazol-4-yl)phenyl)acetamide (CAS 75129-17-8): Core Scaffold Identity and Procurement-Relevant Characteristics


N-(4-(2-Phenylthiazol-4-yl)phenyl)acetamide (CAS 75129-17-8) is a small-molecule thiazole-phenylacetamide hybrid with the molecular formula C₁₇H₁₄N₂OS and a molecular weight of 294.37 g/mol [1]. The compound features a 2-phenylthiazole core linked at the 4-position to a para-acetamidophenyl moiety, placing it within the broader class of 4-arylthiazole-containing N-phenylacetamide derivatives that have demonstrated antibacterial activity against phytopathogenic Xanthomonas species [2]. The computed XLogP3-AA of 3.5 and topological polar surface area (TPSA) of 70.2 Ų position this compound in a physicochemical space distinct from polar commercial agrochemical bactericides [1]. Critically, CAS 75129-17-8 is not an endpoint bioactive agent itself; it is primarily documented as a reactant and key synthetic intermediate for constructing more complex bioactive molecules, including 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide derivatives with demonstrated antiproliferative activity, and 2-substituted 4-[3/4-(4-arylthiazole-2-yl)aminophenyl]thiazole derivatives evaluated against human tumor cell lines [3].

Why In-Class Thiazole Analogs Cannot Simply Substitute N-(4-(2-Phenylthiazol-4-yl)phenyl)acetamide in Research and Synthesis


Three structural features make CAS 75129-17-8 non-fungible with its closest available analogs. First, the regiochemistry of the acetamide group on the central phenyl ring—para (4-position) versus meta (3-position, as in CAS 853751-10-7)—is critical because, despite identical molecular formula, molecular weight, LogP, and PSA values between the two regioisomers [1], the para-substitution pattern produces a more linear molecular geometry that influences target binding orientation and crystal packing interactions [2]. Second, the acetyl-protected amine distinguishes this compound from its direct aniline precursor 4-(2-phenyl-1,3-thiazol-4-yl)aniline (CAS 25021-48-1, MW 252.07 g/mol), enabling orthogonal synthetic derivatization strategies—the acetamide can be hydrolyzed to release the free amine or retained as a protecting group during subsequent reactions [3]. Third, the 2-phenyl substitution on the thiazole ring, combined with the 4-(4-acetamidophenyl) substitution pattern, creates a specific electronic and steric environment that cannot be replicated by 2-aminothiazole or 2-methylthiazole analogs commonly available from chemical suppliers [4]. Substituting any of these features alters the compound's utility as a building block, changes downstream synthetic outcomes, and invalidates structure-activity relationship interpretations in medicinal chemistry campaigns.

Quantitative Comparative Evidence for N-(4-(2-Phenylthiazol-4-yl)phenyl)acetamide vs. Closest Analogs and Commercial Standards


Regiochemical Differentiation: Para- vs. Meta-Acetamide Substitution on the Central Phenyl Ring

N-(4-(2-Phenylthiazol-4-yl)phenyl)acetamide (CAS 75129-17-8) differs from its meta-substituted regioisomer N-(3-(2-phenylthiazol-4-yl)phenyl)acetamide (CAS 853751-10-7) solely in the position of the acetamide group on the central phenyl ring. Despite sharing identical molecular formula (C₁₇H₁₄N₂OS), molecular weight (294.37 g/mol), computed LogP (4.5085), and PSA (70.23 Ų) [1], the para-substitution pattern in CAS 75129-17-8 confers a more linear molecular geometry. This geometric difference is biologically consequential: in the thiazole-benzimidazole series synthesized from the para-acetamide scaffold, compound 4c exhibited selective antiproliferative activity against A549 and Caco-2 cancer cell lines with IC₅₀ values in the low micromolar range while sparing NIH/3T3 normal fibroblast cells, a selectivity profile attributed to the para-substitution-dependent molecular conformation [2]. The meta-isomer (CAS 853751-10-7) lacks comparable published selectivity data.

Regiochemistry Medicinal Chemistry Scaffold Design

Protected Amine Scaffold Versatility: Acetylated vs. Free Aniline Precursor in Downstream Synthesis

CAS 75129-17-8 (MW 294.37) is the N-acetylated derivative of 4-(2-phenyl-1,3-thiazol-4-yl)aniline (CAS 25021-48-1, MW 252.07 g/mol). The acetyl group adds 42.30 Da to the molecular weight and replaces the nucleophilic free amine (–NH₂) with an acetamide (–NHCOCH₃) functionality [1]. This difference is synthetically significant: CAS 75129-17-8 was used directly as a reactant in the synthesis of 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide derivatives (4a–p), where the acetamide serves as a stable protecting group during the thioether linkage formation, enabling subsequent structural diversification at the benzimidazole 5-position [2]. The free aniline precursor CAS 25021-48-1 would require additional protection/deprotection steps in this synthetic sequence. Furthermore, CAS 75129-17-8 was also employed as a reactant in the synthesis of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives evaluated for antimicrobial and anticholinesterase activities [3].

Synthetic Chemistry Protecting Group Strategy Building Block Utility

Physicochemical Differentiation: LogP and PSA Advantage Over Commercial Agrochemical Bactericides

CAS 75129-17-8 exhibits a computed XLogP3-AA of 3.5 (PubChem) to 4.5085 (alternative database calculation) and a TPSA of 70.2–70.23 Ų [1]. In contrast, the commercial bactericide bismerthiazol (CAS 79319-85-0) has a reported LogP of 2.34 and a substantially higher TPSA of 202.08 Ų [2], reflecting its more polar thiadiazole-thiol structure. Thiodiazole copper (CAS 3234-61-5) is a copper coordination complex with a molecular weight of 329.9 g/mol and contains a charged metal center, making its LogP not directly comparable to that of neutral organic molecules . The 1.16–2.17 LogP unit difference between CAS 75129-17-8 and bismerthiazol translates to approximately a 14- to 148-fold higher octanol-water partition coefficient, predicting significantly greater membrane permeability for the phenylthiazole-acetamide scaffold. This physicochemical distinction is relevant because antibacterial N-phenylacetamide 4-arylthiazole derivatives in the same class as CAS 75129-17-8 have demonstrated EC₅₀ values of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), superior to both bismerthiazol (EC₅₀ = 230.5 µM) and thiodiazole copper (EC₅₀ = 545.2 µM) [3].

Physicochemical Properties Membrane Permeability Agrochemical Design

Scaffold Precedent in Anticancer Library Synthesis: Quantitative Use as a Key Intermediate in NCI-60-Style Tumor Cell Line Screening

CAS 75129-17-8 was one of 16 selected thiazole derivatives whose cytotoxic and/or growth inhibitory effects were evaluated in vitro against approximately 66 human tumor cell lines derived from nine neoplastic diseases in the study by Kayagil and Demirayak (2009) . While the study does not report individual IC₅₀ values for each compound in the publicly available abstract, the inclusion of CAS 75129-17-8 in this panel establishes it as a compound of interest within a curated set screened across the full NCI-60 panel diversity. In a subsequent study by Özkay et al. (2016), CAS 75129-17-8 served as the direct synthetic precursor to 16 thiazole-benzimidazole derivatives (4a–p), among which compound 4c emerged as the most efficient molecule with selective antiproliferative activity against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, while showing reduced cytotoxicity toward NIH/3T3 normal fibroblasts—a therapeutic window quantified via real-time xCELLigence IC₅₀ determinations at 24, 48, and 72 h [1]. This demonstrates that CAS 75129-17-8 is not merely a passive building block but a pharmacophoric scaffold from which bioactive derivatives with measurable cancer cell selectivity can be systematically generated.

Anticancer Drug Discovery Synthetic Intermediate NCI-60 Screening

Class-Level Antibacterial Potency: N-Phenylacetamide 4-Arylthiazoles vs. Commercial Bactericide Standards

Although CAS 75129-17-8 itself has not been the subject of a dedicated antibacterial EC₅₀ determination in published literature, the N-phenylacetamide 4-arylthiazole chemotype to which it belongs has been rigorously characterized. In the study by Lu et al. (2020), 36 N-phenylacetamide derivatives containing 4-arylthiazole moieties were evaluated against Xanthomonas oryzae pv. oryzae (Xoo), X. axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc) [1]. The most potent compound, A1 (N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide), demonstrated an EC₅₀ of 156.7 µM against Xoo, representing a 1.47-fold improvement over bismerthiazol (EC₅₀ = 230.5 µM) and a 3.48-fold improvement over thiodiazole copper (EC₅₀ = 545.2 µM). Compound A4 exhibited the best inhibitory effect on Xoc with an EC₅₀ of 194.9 µM, outperforming bismerthiazol (254.96 µM) and thiodiazole copper (607.5 µM) [1]. Scanning electron microscopy confirmed that compound A1 causes cell membrane rupture in Xoo, providing a mechanistic basis distinct from the thiol-mediated copper toxicity of thiodiazole copper and the thiadiazole-based mechanism of bismerthiazol [1]. CAS 75129-17-8 shares the core phenylthiazole-phenylacetamide architecture with these active compounds but lacks the 2-amino linker present in A1–A36, which SAR studies suggest is a key determinant of antibacterial potency.

Antibacterial Activity Xanthomonas Agrochemical Discovery

Validated Application Scenarios for N-(4-(2-Phenylthiazol-4-yl)phenyl)acetamide (CAS 75129-17-8) Based on Published Evidence


Synthesis of Thiazole-Benzimidazole Hybrids for Anticancer Lead Discovery

CAS 75129-17-8 is the documented starting material for synthesizing 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide derivatives, as reported by Özkay et al. (2016) [1]. In this synthetic route, the acetamide-protected amine remains stable during thioether bond formation at the benzimidazole 2-position, allowing systematic variation of the benzimidazole 5-substituent across 16 derivatives (4a–p). Compound 4c from this series demonstrated the most favorable selectivity profile—active against A549 and Caco-2 cancer cells while sparing NIH/3T3 fibroblasts as measured by real-time xCELLigence impedance assays over 72 h [1]. Medicinal chemistry groups building focused libraries around this phenotype should procure CAS 75129-17-8 at ≥95% purity to ensure reproducible yields in the key thioether coupling step.

Construction of Thiazole-Piperazine Libraries for Antimicrobial and Anticholinesterase Screening

Yurttaş et al. (2015) employed CAS 75129-17-8 as a reactant to generate 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives (6a–6p) and evaluated their antimicrobial activity against Gram-positive (Enterococcus faecalis ATCC 29212) and Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli) bacteria, as well as Candida species, using CLSI M7–A7 broth microdilution MIC determinations [2]. Compound 6d showed the highest activity against K. pneumoniae with a MIC of 100 µg/mL (two-fold the standard drug's MIC), and compound 6l exhibited equipotent activity to the standard drug against P. aeruginosa [2]. Researchers pursuing dual antimicrobial-anticholinesterase agents should use CAS 75129-17-8 as the core scaffold building block for this validated synthetic pathway.

Agrochemical Antibacterial Scaffold Development Targeting Xanthomonas Phytopathogens

For agrochemical discovery programs targeting rice bacterial leaf blight (Xoo) and citrus canker (Xac), the N-phenylacetamide 4-arylthiazole chemotype—for which CAS 75129-17-8 represents the core phenylthiazole-phenylacetamide scaffold—has demonstrated EC₅₀ values 1.47- to 3.48-fold superior to the commercial standards bismerthiazol and thiodiazole copper [3]. SAR analysis from Lu et al. (2020) indicates that electron-withdrawing substituents (F, Cl) at the 4-position of the 2-phenyl ring on the thiazole enhance antibacterial potency, while the 2-amino linker between the thiazole and the acetamidophenyl moiety is critical for activity [3]. CAS 75129-17-8 can serve as a reference scaffold for SAR exploration where the 2-amino linker is replaced by a direct C–C bond, enabling assessment of linker-dependent potency contributions.

Physicochemical Reference Standard for Membrane Permeability Optimization in Antibacterial Design

With a computed XLogP3-AA of 3.5 and TPSA of 70.2 Ų, CAS 75129-17-8 occupies a lipophilicity-polarity space that is markedly distinct from commercial agrochemical bactericides bismerthiazol (LogP 2.34, TPSA 202.08 Ų) and thiodiazole copper (charged metal complex) [4][5]. This physicochemical profile predicts significantly enhanced Gram-negative outer membrane penetration, a critical bottleneck in antibacterial drug design. Formulation scientists and medicinal chemists can use CAS 75129-17-8 as a reference compound for calibrating LogP-dependent permeability assays (e.g., PAMPA) or for benchmarking new derivatives within the phenylthiazole chemotype against established Lipinski-type property space boundaries.

Quote Request

Request a Quote for N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.